Regulatory Identity Differentiation: 3-Oxo Citalopram as EP Impurity C vs. Citalopram EP Impurity A (Desmethylcitalopram)
3-Oxo Citalopram is officially designated as Citalopram EP Impurity C and Escitalopram EP Impurity C under European Pharmacopoeia monograph standards, with the CAS registry number 372941-54-3 serving as its unique and globally recognized chemical identifier. This compound is chemically distinct from Citalopram EP Impurity A (desmethylcitalopram; CAS 62498-65-9; C19H19FN2O; MW 310.4 g/mol) and cannot be substituted for any other impurity reference standard in regulatory submissions. The molecular formula difference (C20H19FN2O2 vs. C19H19FN2O) and mass difference (338.4 vs. 310.4 g/mol) provide unambiguous analytical discrimination via high-resolution mass spectrometry .
| Evidence Dimension | Regulatory identity and chemical structure differentiation |
|---|---|
| Target Compound Data | 3-Oxo Citalopram: CAS 372941-54-3; C20H19FN2O2; MW 338.4 g/mol; EP Impurity C |
| Comparator Or Baseline | Desmethylcitalopram: CAS 62498-65-9; C19H19FN2O; MW 310.4 g/mol; EP Impurity A |
| Quantified Difference | Molecular weight difference of 28.0 g/mol (Δ C1H1O1); distinct CAS numbers and EP impurity designations |
| Conditions | European Pharmacopoeia and USP-NF monograph specifications for citalopram and escitalopram drug substances |
Why This Matters
Regulatory submissions for ANDA, DMF, and commercial quality control require the exact EP/USP-specified impurity reference standard; substitution with incorrect impurity standards invalidates analytical method validation and risks regulatory rejection.
